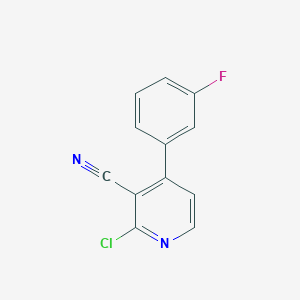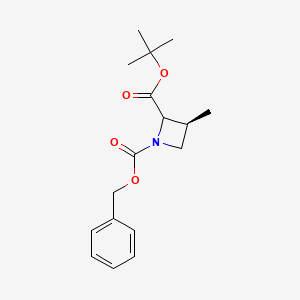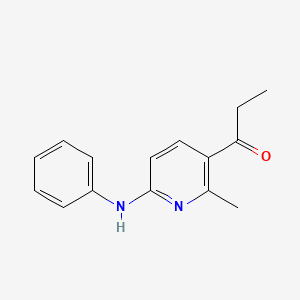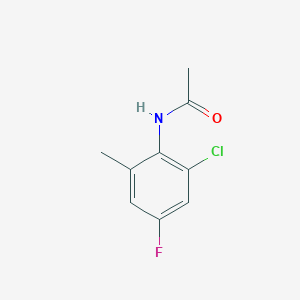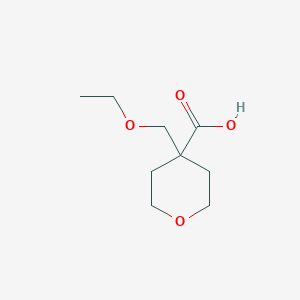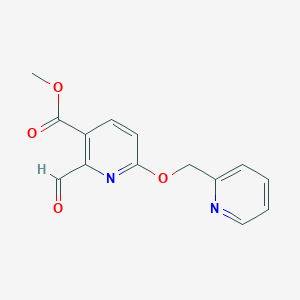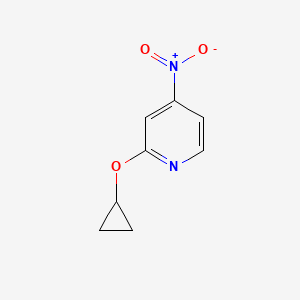
2-Cyclopropoxy-4-nitropyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Cyclopropoxy-4-nitropyridine is an organic compound characterized by a cyclopropoxy group attached to the second position and a nitro group attached to the fourth position of a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropoxy-4-nitropyridine typically involves the nitration of pyridine derivatives. One common method involves the reaction of pyridine N-oxide with nitric acid and sulfuric acid to form 4-nitropyridine N-oxide, which is then reacted with phosphorus trichloride to yield the final product . This method is advantageous due to its high selectivity and yield.
Industrial Production Methods
In industrial settings, continuous flow synthesis is often employed to produce this compound. This method minimizes the accumulation of highly energetic intermediates, ensuring safer and more efficient production. The continuous flow methodology allows for precise control of reaction conditions, leading to higher yields and selectivity .
化学反应分析
Types of Reactions
2-Cyclopropoxy-4-nitropyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and palladium catalysts for coupling reactions. The conditions often involve controlled temperatures and pressures to ensure high selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 2-Cyclopropoxy-4-aminopyridine, while coupling reactions can produce various substituted pyridine derivatives.
科学研究应用
2-Cyclopropoxy-4-nitropyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and as a potential inhibitor in biochemical pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals
作用机制
The mechanism of action of 2-Cyclopropoxy-4-nitropyridine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes or other proteins, potentially inhibiting their activity. The cyclopropoxy group may also play a role in stabilizing these interactions, enhancing the compound’s overall efficacy .
相似化合物的比较
Similar Compounds
2-Cyclopropoxy-4-nitropyridine 1-oxide: This compound is similar in structure but contains an additional oxygen atom, which may alter its reactivity and applications.
4-Nitropyridine: Lacks the cyclopropoxy group, making it less sterically hindered and potentially more reactive in certain reactions.
Uniqueness
This compound is unique due to the presence of both the cyclopropoxy and nitro groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, distinguishing it from other pyridine derivatives.
属性
分子式 |
C8H8N2O3 |
|---|---|
分子量 |
180.16 g/mol |
IUPAC 名称 |
2-cyclopropyloxy-4-nitropyridine |
InChI |
InChI=1S/C8H8N2O3/c11-10(12)6-3-4-9-8(5-6)13-7-1-2-7/h3-5,7H,1-2H2 |
InChI 键 |
FBSXEQRHCPQRLK-UHFFFAOYSA-N |
规范 SMILES |
C1CC1OC2=NC=CC(=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Acetyl-6,7-dihydro-1H-cyclopenta[b]pyridin-2(5H)-one](/img/structure/B13008437.png)
![6-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B13008445.png)
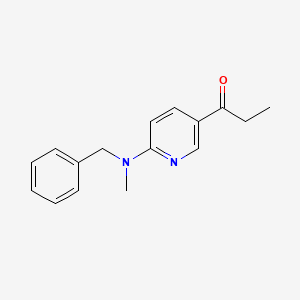
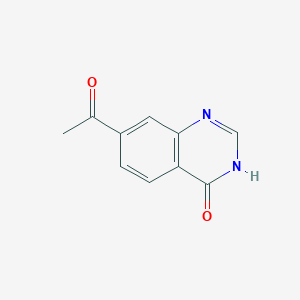
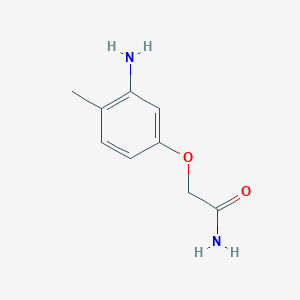
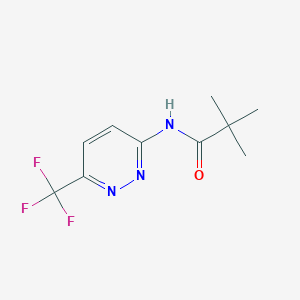
![Ethyl 2-{3-[(tert-butyldimethylsilyl)oxy]cyclobutylidene}acetate](/img/structure/B13008465.png)
